4-Bromo-5-(tert-butyl)isoxazol-3-amine

Overview

Description

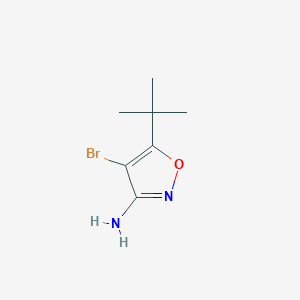

4-Bromo-5-(tert-butyl)isoxazol-3-amine (CAS 55809-52-4) is a substituted isoxazole derivative featuring a bromine atom at position 4 and a bulky tert-butyl group at position 5 of the heterocyclic ring. Its structural uniqueness arises from the electron-withdrawing bromine and sterically demanding tert-butyl substituents, which influence its reactivity, solubility, and intermolecular interactions .

Preparation Methods

The synthesis of 4-Bromo-5-(tert-butyl)isoxazol-3-amine can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

4-Bromo-5-(tert-butyl)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Cycloaddition: Isoxazoles can participate in (3 + 2) cycloaddition reactions with alkynes or alkenes to form various substituted isoxazoles

Scientific Research Applications

4-Bromo-5-(tert-butyl)isoxazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(tert-butyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biological processes, such as cell proliferation and apoptosis . The compound’s unique structure allows it to interact with different receptors and enzymes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 4-Bromo-5-(tert-butyl)isoxazol-3-amine with key analogs:

Key Observations:

- Steric Effects : The tert-butyl group in the target compound imparts significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the methyl-substituted analog (CAS 5819-40-9) .

- Electronic Effects : Bromine at position 4 enhances electrophilicity, making the compound reactive toward cross-coupling reactions. This contrasts with benzo[d]isoxazole derivatives (e.g., CAS 89583-81-3), where bromine is part of an aromatic system, leading to resonance stabilization .

- Solubility: The tert-butyl group improves lipophilicity, favoring solubility in non-polar solvents. In contrast, methyl-substituted analogs exhibit higher polarity and better aqueous solubility .

Research Findings and Industrial Relevance

- Medicinal Chemistry : Methyl- and tert-butyl-substituted bromoisoxazolamines are intermediates in kinase inhibitor synthesis. The tert-butyl variant’s bulkiness improves target selectivity in enzyme-binding pockets .

- Materials Science : Brominated benzo[d]isoxazole derivatives exhibit luminescent properties, making them candidates for organic LEDs (OLEDs) .

Biological Activity

4-Bromo-5-(tert-butyl)isoxazol-3-amine is a synthetic compound with a unique isoxazole structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BrN₂O, with a molecular weight of approximately 216.08 g/mol. The compound features a bromine atom at the 4-position and a tert-butyl group at the 5-position of the isoxazole ring, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the phosphorylation of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML), leading to apoptosis in cancer cells . In vivo studies demonstrated complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant toxicity .

- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Its structural features may enhance its binding affinity to microbial targets.

- Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxicity against human leukemia cell lines, with IC50 values demonstrating significant potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the isoxazole ring significantly influence the compound's potency and selectivity against target proteins. For example, variations at the C-4 and C-5 positions have been systematically analyzed to optimize biological activity .

Table: Summary of SAR Findings

| Position | Modification | Impact on Biological Activity |

|---|---|---|

| C-4 | Bromine substitution | Enhanced reactivity and potential binding affinity |

| C-5 | tert-butyl group | Increased lipophilicity and selectivity against cancer cells |

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that modulate key biochemical pathways related to cell proliferation and survival, particularly in cancerous cells .

Case Studies

- FLT3 Inhibition in AML : A significant study focused on the development of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives demonstrated that these compounds could inhibit FLT3 effectively, suggesting a promising therapeutic avenue for AML treatment .

- Cytotoxicity in Leukemia Cells : Another investigation highlighted the cytotoxic effects of isoxazole derivatives on HL-60 leukemia cells, where specific compounds induced apoptosis and cell cycle arrest through modulation of Bcl-2 and p21 gene expression levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-(tert-butyl)isoxazol-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination of a preformed isoxazole scaffold. A plausible route is the nucleophilic substitution of a hydroxyl or amino group at the 4-position using brominating agents like PBr₃ or NBS. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to optimize reaction conditions, reducing trial-and-error approaches . For example, tert-butyl groups may sterically hinder bromination, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures. Monitor progress via TLC and confirm purity with HPLC (≥95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and isoxazole ring protons (δ 6.0–7.0 ppm). Bromine’s electronegativity deshields adjacent carbons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~261–263 for C₇H₁₀BrN₂O).

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and isoxazole C=N/C-O bands (~1600 cm⁻¹).

Cross-reference with analogs like 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 69464-98-8) for spectral benchmarking .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Store at 0–6°C in amber glass vials to prevent degradation.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for brominated compound disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine atom’s electrophilicity and steric bulk from the tert-butyl group influence oxidative addition rates in Pd-catalyzed reactions. Software like Gaussian or ORCA can simulate electron density maps and frontier molecular orbitals (HOMO-LUMO gaps) to prioritize ligand systems (e.g., XPhos for hindered substrates) .

Q. How should researchers resolve contradictory data in kinetic studies of this compound’s reactions?

- Methodological Answer : Contradictions in rate constants or product distributions may arise from unaccounted variables (e.g., moisture sensitivity, catalyst decomposition). Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, a Plackett-Burman design can identify critical factors, while Response Surface Methodology (RSM) optimizes conditions . Cross-validate with in situ techniques like ReactIR to monitor intermediate formation .

Q. What strategies mitigate competing side reactions during functionalization of the isoxazole ring?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine with Boc or Fmoc to prevent unwanted nucleophilic attack.

- Catalyst Screening : Test Pd/NHC complexes for selective C-Br activation over ring-opening.

- Solvent Effects : Use non-coordinating solvents (e.g., toluene) to reduce ligand displacement.

Reference analogs like 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 136411-21-7) for analogous mechanistic insights .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C to assess stability.

- Photodegradation : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight and analyze degradation products via LC-MS.

- Microbial Degradation : Incubate with soil microbiota and track bromine release via ion chromatography.

These protocols align with DOE Atmospheric Chemistry Program frameworks for pollutant fate analysis .

Properties

IUPAC Name |

4-bromo-5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGFPCNOOJBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.